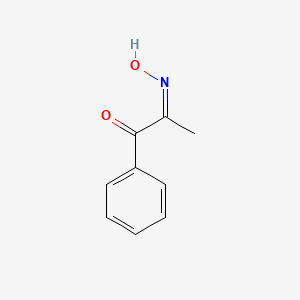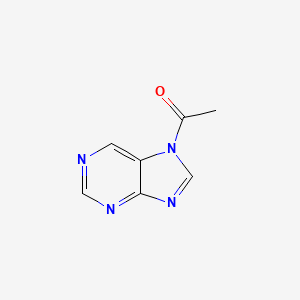
Indoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-1-carbonsäure ist eine organische Verbindung, die zur Klasse der Indolderivate gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Arzneimitteln vorkommen. Indolin-1-carbonsäure ist durch das Vorhandensein eines Indolinrings gekennzeichnet, der mit einer Carbonsäuregruppe verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Indolin-1-carbonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reduktion von Indolderivaten. So kann beispielsweise Indol unter Verwendung von katalytischer Hydrierung zu Indolin reduziert werden, gefolgt von einer Carboxylierung, um die Carbonsäuregruppe einzuführen. Eine weitere Methode beinhaltet die intramolekulare Diels-Alder-Reaktion, bei der ein geeignetes Dien und Dienophil zur Bildung des Indolinringsystems verwendet werden, gefolgt von Funktionalisierungstransformationen, um die Carbonsäureeinheit einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Indolin-1-carbonsäure beinhaltet in der Regel großtechnische katalytische Hydrierungsverfahren. Diese Verfahren verwenden Metallkatalysatoren wie Palladium oder Platin, um Indolderivate unter hohem Druck und bei hohen Temperaturen zu reduzieren. Das resultierende Indolin wird dann unter Verwendung von Kohlendioxid oder anderen Carboxylierungsmitteln Carboxylierungsreaktionen unterzogen, um Indolin-1-carbonsäure zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Indolin-1-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Indolin-1-carboxylatderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere funktionelle Gruppen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene, Sulfonylchloride und Nitrierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Indolderivate mit funktionellen Gruppen wie Alkoholen, Estern und substituierten Indolinen. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien .
Analyse Chemischer Reaktionen
Types of Reactions
Indoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-1-carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various indoline derivatives with functional groups such as alcohols, esters, and substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Indolin-1-carbonsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von Indolin-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So können beispielsweise Indolderivate in biologischen Systemen an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Struktur der Verbindung ermöglicht es ihr, natürliche Substrate oder Inhibitoren zu imitieren, was zu verschiedenen physiologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und den funktionellen Gruppen ab, die am Indolingerüst vorhanden sind .
Wirkmechanismus
The mechanism of action of indoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, indoline derivatives can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indoline scaffold .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-2-carbonsäure: Ähnlich wie Indolin-1-carbonsäure, jedoch mit der Carbonsäuregruppe an der 2-Position.
Indol-3-carbonsäure: Eine weitere ähnliche Verbindung mit der Carbonsäuregruppe an der 3-Position.
Indolin-2-carbonsäure: Ein Isomer mit der Carbonsäuregruppe an der 2-Position.
Einzigartigkeit
Indolin-1-carbonsäure ist aufgrund ihrer spezifischen strukturellen Anordnung einzigartig, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleiht. Die Position der Carbonsäuregruppe beeinflusst die Fähigkeit der Verbindung, an bestimmten Reaktionen teilzunehmen und mit biologischen Zielstrukturen zu interagieren. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
763047-58-1 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2,3-dihydroindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12) |
InChI-Schlüssel |
TYHYESDUJZRBKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



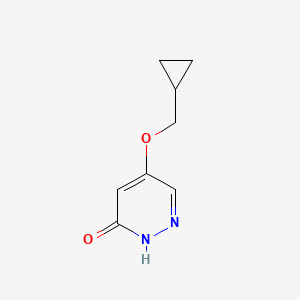

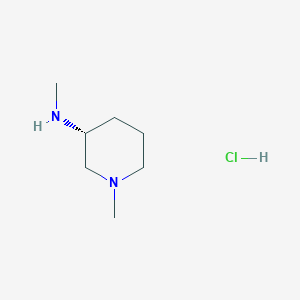
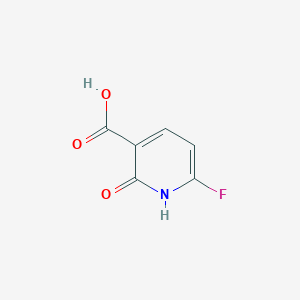
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
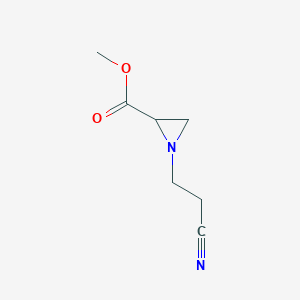
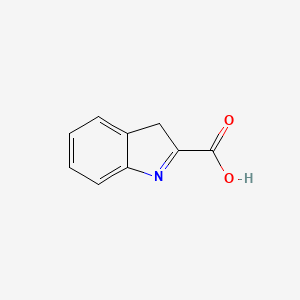
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)

